molecular formula C22H29ClF3N5O B14868636 SLP9101555

SLP9101555

Cat. No.: B14868636
M. Wt: 471.9 g/mol
InChI Key: YNKMFLDHCSLAAZ-FERBBOLQSA-N
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Description

The compound “(2S)-2-[3-[4-(2-cyclohexylethyl)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide; hydrochloride” is a small-molecule inhibitor featuring a stereospecific pyrrolidine-carboximidamide core linked to a 1,2,4-oxadiazole ring and a substituted phenyl group. Key structural elements include:

  • Stereochemistry: The (2S) configuration at the pyrrolidine ring ensures enantioselective biological interactions.
  • Substituents: A 2-cyclohexylethyl chain at the para position and a trifluoromethyl group at the meta position on the phenyl ring enhance lipophilicity and metabolic stability.
  • Hydrochloride salt: Improves solubility for pharmacological applications.

Properties

Molecular Formula

C22H29ClF3N5O

Molecular Weight

471.9 g/mol

IUPAC Name

(2S)-2-[3-[4-(2-cyclohexylethyl)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride

InChI

InChI=1S/C22H28F3N5O.ClH/c23-22(24,25)17-13-16(11-10-15(17)9-8-14-5-2-1-3-6-14)19-28-20(31-29-19)18-7-4-12-30(18)21(26)27;/h10-11,13-14,18H,1-9,12H2,(H3,26,27);1H/t18-;/m0./s1

InChI Key

YNKMFLDHCSLAAZ-FERBBOLQSA-N

Isomeric SMILES

C1CCC(CC1)CCC2=C(C=C(C=C2)C3=NOC(=N3)[C@@H]4CCCN4C(=N)N)C(F)(F)F.Cl

Canonical SMILES

C1CCC(CC1)CCC2=C(C=C(C=C2)C3=NOC(=N3)C4CCCN4C(=N)N)C(F)(F)F.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Modifications

SLM6031434
  • Structure : (2S)-2-[3-[4-(Octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidine carboximidamide hydrochloride .
  • Key Differences :
    • The octyloxy group replaces the 2-cyclohexylethyl chain in the target compound.
    • Both share the meta-trifluoromethylphenyl and oxadiazole-pyrrolidine-carboximidamide scaffold.
  • Activity :
    • SLM6031434 is a selective SphK1 inhibitor with Ki = 0.1 µM (SphK1) and Ki = 1.5 µM (SphK2) , demonstrating >15-fold selectivity for SphK1 .
    • The cyclohexylethyl group in the target compound may alter membrane permeability or binding pocket interactions compared to the octyloxy chain.
VPC96091
  • Structure: Not fully detailed in the evidence, but referenced as a selective SphK1 inhibitor.
  • Activity : Reduces epidermal growth factor (EGF)-mediated S1P levels and modulates Akt/ERK phosphorylation in leukemia models .
  • Comparison : The target compound’s cyclohexylethyl group may confer distinct pharmacokinetic properties (e.g., longer half-life) compared to VPC96091’s structure.

Pharmacological and Biochemical Data

Table 1: Comparative Biochemical Profiles
Compound Target Ki (µM) Selectivity (SphK1/SphK2) Key Structural Features
Target Compound Hypothesized SphK1 N/A N/A 2-cyclohexylethyl, trifluoromethyl
SLM6031434 SphK1 0.1 15-fold Octyloxy, trifluoromethyl
SLR080811 (Parent Compound) SphK1/SphK2 N/A Low Hydroxyl group, no trifluoromethyl
Key Findings:
  • Trifluoromethyl Substitution : The meta-trifluoromethyl group in both SLM6031434 and the target compound enhances electrophilic interactions with hydrophobic enzyme pockets, improving potency .

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